Cas no 1021208-15-0 (1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea)
![1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea structure](https://www.kuujia.com/scimg/cas/1021208-15-0x500.png)
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea Chemical and Physical Properties
Names and Identifiers
-
- 3-cyclohexyl-1-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-1-(furan-2-ylmethyl)urea
- Urea, N'-cyclohexyl-N-[3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl]-N-(2-furanylmethyl)-
- 1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea
-
- Inchi: 1S/C28H31N3O4/c32-21(17-31(18-22-11-8-16-34-22)28(33)29-20-9-2-1-3-10-20)19-35-30-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h4-8,11-16,20-21,32H,1-3,9-10,17-19H2,(H,29,33)
- InChI Key: RBQCJSXXEVUQPW-UHFFFAOYSA-N
- SMILES: N(CC(O)CO/N=C1/C2=C(C=CC=C2)C2=C/1C=CC=C2)(CC1=CC=CO1)C(NC1CCCCC1)=O
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- pka: 13.55±0.20(Predicted)
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3342-0246-30mg |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-10μmol |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-5mg |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-10mg |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-1mg |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-3mg |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-4mg |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-20μmol |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-2mg |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3342-0246-5μmol |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea |
1021208-15-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea Related Literature
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea
Professional Introduction to 1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea (CAS No. 1021208-15-0)
1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1021208-15-0, represents a novel class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for new therapeutic agents.
The molecular architecture of 1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea is characterized by a cyclohexyl group, multiple functional groups including hydroxyl and amino moieties, and aromatic rings such as fluorene and furan. These structural elements contribute to its diverse chemical reactivity and potential biological interactions. The presence of the fluorene moiety, in particular, has been associated with enhanced stability and bioavailability, which are critical factors in drug design.
Recent advancements in medicinal chemistry have highlighted the importance of incorporating heterocyclic compounds into drug molecules to improve their pharmacokinetic profiles. The furan ring in this compound not only adds to its structural complexity but also imparts unique electronic properties that can influence its interaction with biological targets. This has prompted researchers to explore its potential as a scaffold for developing novel therapeutic agents.
In the realm of drug discovery, the 9H-fluoren-9-ylidene group serves as a key pharmacophore, contributing to the compound's ability to bind effectively to biological receptors. This group has been extensively studied for its role in enhancing the binding affinity and selectivity of drug candidates. The combination of these features makes 1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea an intriguing candidate for further exploration in therapeutic applications.
The hydroxyl and amino groups present in the molecule contribute to its solubility and reactivity, which are essential for its biological activity. These functional groups can participate in hydrogen bonding interactions, which are crucial for the binding of small molecules to their target proteins. The ability to form multiple hydrogen bonds enhances the compound's affinity for biological targets, making it a promising candidate for drug development.
Current research in pharmaceutical chemistry is focused on developing molecules that exhibit high selectivity and low toxicity. The unique structural features of 1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea, including the cyclohexyl group and the presence of multiple functional groups, make it a suitable candidate for such investigations. Studies have shown that compounds with similar structural motifs exhibit promising activities against various disease targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to optimize the synthesis pathway, making it more efficient and scalable. This is crucial for the production of large quantities of the compound for preclinical and clinical studies.
Evaluation of the pharmacological properties of 1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[furan-2-yli)]methyl]urea has revealed its potential as an inhibitor of various enzymes and receptors involved in disease pathways. Preliminary studies have shown that this compound exhibits inhibitory activity against enzymes such as kinases, which are implicated in cancer and inflammatory diseases. Additionally, its interaction with receptors involved in pain signaling has been explored, suggesting its potential as an analgesic agent.
The incorporation of natural product-inspired scaffolds into drug design has gained significant traction in recent years due to their proven efficacy and safety profiles. The structural features of this compound resemble those found in several natural products known for their biological activities. By leveraging these structural motifs, researchers aim to develop novel therapeutics with improved pharmacological properties.
The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods have been employed to predict the binding affinity and selectivity of this compound towards various biological targets. These computational studies have provided valuable insights into the molecular interactions governing its biological activity, guiding further optimization efforts.
In conclusion, 1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[furan-2-yli)]methyl]urea (CAS No. 1021208-15-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it an attractive molecule for developing new therapeutic agents. Ongoing research continues to uncover new insights into its pharmacological properties, paving the way for innovative treatments against various diseases.
1021208-15-0 (1-cyclohexyl-3-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-3-[(furan-2-yl)methyl]urea) Related Products
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2227246-92-4(Fmoc-PEG12-NHS ester)




